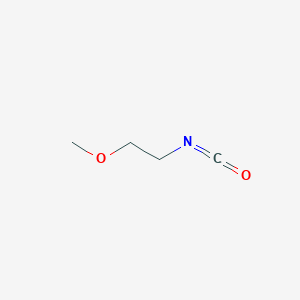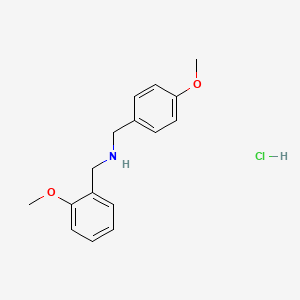
1-Isocyanato-2-methoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methoxyethane is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates can react with various compounds containing active hydrogen atoms, such as alcohols, to form urethanes.
Synthesis Analysis
The synthesis of isocyanato urethane methacrylates, which are closely related to 1-Isocyanato-2-methoxyethane, involves the reaction of diisocyanates with hydroxyethyl methacrylate . This process allows for the creation of compounds that can be polymerized to form materials with potential applications in adhesion, particularly in dental contexts.
Molecular Structure Analysis
The molecular structure of isocyanates like 1-Isocyanato-2-methoxyethane is characterized by the presence of an isocyanate group (-N=C=O) attached to an organic moiety. In the case of 1-Isocyanato-2-methoxyethane, this moiety includes a methoxyethane group, which may influence the reactivity and stability of the molecule.
Chemical Reactions Analysis
Isocyanates are known to react with alcohols to form carbamates . In the case of 1-Isocyanato-2-methoxyethane, such reactions would likely proceed with the formation of a carbamate linkage. Additionally, isocyanates can undergo reactions with amines to form ureas and with water to form amines and carbon dioxide. The reactivity of isocyanates also extends to reactions with methoxymethyl melamine, leading to the formation of cross-linked coatings .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. For instance, the presence of ether bonds in the backbone of a related diisocyanate, 1,2-bis(isocyanate)ethoxyethane, results in the production of highly softened polyurethane elastomers due to the flexibility of the ether bonds and weaker phase separation . This suggests that the methoxy group in 1-Isocyanato-2-methoxyethane could similarly affect the physical properties of the resulting polymers, potentially leading to materials with unique characteristics such as increased flexibility or altered thermal properties.
Aplicaciones Científicas De Investigación
Safety And Hazards
Propiedades
IUPAC Name |
1-isocyanato-2-methoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHNKJWTRJTRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559928 |
Source


|
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-2-methoxyethane | |
CAS RN |
42170-95-6 |
Source


|
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)


amine hydrochloride](/img/structure/B1285185.png)



